N1-methyl-2-cyano-3-(dimethylamino)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZGHCELDAFSQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The reaction proceeds via deprotonation of N-methyl cyanoacetamide by a base (e.g., triethylamine or NaOH), generating a carbanion that attacks the carbonyl carbon of dimethylaminobenzaldehyde. Subsequent elimination of water yields the E-configured acrylamide. Key components include:
Experimental Protocol
-
Mixing : Combine 4-(dimethylamino)benzaldehyde, N-methyl cyanoacetamide, and catalyst in a round-bottom flask.
-
Heating : Reflux at 85°C for 240 minutes under conventional thermal conditions.
-
Workup : Extract the product with ethyl acetate (3 × 10 mL), concentrate under vacuum, and purify via hexane wash.
Table 1: Conventional Synthesis Yield Under Varied Conditions
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| Triethylamine | NaCl (aq) | 240 | 98 |
| NaOH | NaCl (aq) | 240 | 97 |
| Pyridine | Ethanol | 240 | 70 |
Data adapted from optimized protocols for analogous compounds.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from hours to minutes while maintaining high yields.
Optimization of Microwave Parameters
Key parameters include:
Stepwise Procedure
Table 2: Microwave vs. Conventional Synthesis
| Method | Time (min) | Yield (%) |
|---|---|---|
| Microwave | 35 | 99 |
| Conventional | 240 | 98 |
Microwave irradiation eliminates prolonged heating, minimizing side reactions such as Z-isomer formation.
Solvent and Catalyst Optimization
Solvent Selection
Catalyst Efficiency
-
Triethylamine : Superior yield (99%) due to strong base strength (pKa = 10.75), enabling complete deprotonation of N-methyl cyanoacetamide.
-
NaOH : Comparable efficacy but requires careful pH control to prevent hydrolysis.
Structural Characterization and Stereochemical Analysis
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the E-geometry, with bond lengths of 1.45 Å (C=C) and 1.23 Å (C=O), consistent with α,β-unsaturated amides.
Comparative Analysis of Methodologies
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 240 min | 35 min |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
| Environmental Impact | Higher | Lower |
Microwave methods align with green chemistry principles, reducing solvent waste and energy use .
Chemical Reactions Analysis
Types of Reactions
N1-methyl-2-cyano-3-(dimethylamino)acrylamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phenyl isothiocyanate and potassium hydroxide in dimethylformamide (DMF) . These conditions facilitate the formation of various heterocyclic compounds.
Major Products
The major products formed from reactions involving this compound include a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
Chemical Synthesis
Precursor for Heterocyclic Compounds
N1-methyl-2-cyano-3-(dimethylamino)acrylamide serves as a crucial precursor in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. The compound's ability to participate in condensation and substitution reactions allows for the formation of diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Condensation | Active hydrogen on C-2 participates in reactions with various reagents. |
| Substitution | Reactions occur at cyano and carbonyl functional groups. |
Biological Applications
Biological Activity
Derivatives of this compound exhibit a range of biological activities. Research indicates that these derivatives can interact with biological targets, making them candidates for drug development.
Case Study: Anticancer Activity
In a study focusing on the anticancer potential of derivatives, compounds synthesized from this compound were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic applications .
Medicinal Chemistry
Development of Chemotherapeutic Agents
The compound has been highlighted for its potential in developing novel chemotherapeutic agents. Its derivatives have shown promise in inhibiting specific enzymes associated with cancer progression.
Example: Enzyme Inhibition
One notable application involves the inhibition of catechol-O-methyltransferase (COMT), an enzyme implicated in various diseases, including Parkinson's disease. Compounds derived from this compound have been studied for their efficacy as COMT inhibitors .
Industrial Applications
Production of Industrial Chemicals
This compound is utilized in the production of various industrial chemicals and materials. Its reactivity makes it suitable for creating polymers and other synthetic materials.
| Industry Application | Description |
|---|---|
| Polymer Production | Used as a monomer in synthesizing polymers with specific properties. |
| Chemical Manufacturing | Serves as an intermediate in producing other industrial chemicals. |
Mechanism of Action
The mechanism of action of N1-methyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on C-2 and functional groups such as cyano and carbonyl . These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological, physical, and chemical properties of acrylamides are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases reactivity in cycloadditions compared to hydroxyl or acetyl-substituted analogs .
- N1-Substituents : Bulkier groups (e.g., phenylethyl in ) reduce solubility in polar solvents but enhance binding to hydrophobic targets. The methyl group in the parent compound balances reactivity and solubility.
Physicochemical Properties
- Fluorescence Modulation: Dimethylamino groups in acrylamides (e.g., ) influence fluorescence quantum yields (Φf). The parent compound’s Φf remains unstudied but could align with trends observed in analogs.
- Hydrolytic Stability : Unlike ester-based polymers (e.g., PDMAEA), acrylamide derivatives like PDMAEAm exhibit slower hydrolysis, a property relevant to the parent compound if used in polymers .
Biological Activity
N1-Methyl-2-cyano-3-(dimethylamino)acrylamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
The compound features a cyano group, which contributes to its reactivity and biological activity, particularly in the context of enzyme inhibition and cytotoxicity against cancer cells.
The mechanism of action of this compound involves its ability to act as an electrophilic agent. The presence of the cyano and carbonyl groups allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in target proteins. This property is crucial for its activity as a potential therapeutic agent against various diseases, including cancer.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
The above table summarizes the IC50 values, indicating the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. This broad-spectrum activity highlights its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| P. aeruginosa | 20 | |
| B. cereus | 10 |
Study on JAK3 Inhibition
A notable study explored the use of this compound as a selective inhibitor for Janus Kinase 3 (JAK3). The compound exhibited high selectivity over JAK1, with an IC50 value significantly lower than that of other tested compounds.
Table 3: JAK3 Inhibition Values for this compound
| Compound | IC50 (nM) | Selectivity Ratio (JAK3/JAK1) |
|---|---|---|
| N1-methyl derivative | 35 | 330 |
This study emphasizes the potential of this compound in treating autoimmune diseases through targeted inhibition of JAK3 pathways .
Q & A
Q. What are the optimal synthetic routes for N1-methyl-2-cyano-3-(dimethylamino)acrylamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of acrylamide derivatives typically involves condensation reactions between aldehydes and amines or amides under basic conditions. For example, analogous compounds like (2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide are synthesized via base-catalyzed condensation of aldehydes and amines . Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use NaOH or KOH to deprotonate intermediates and drive the reaction forward.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
- pH Control: Neutral to slightly basic conditions (pH 7–9) prevent undesired hydrolysis of the cyano group.
Reference analogous protocols for acrylamide derivatives to optimize conditions .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E/Z configuration).
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- X-Ray Crystallography: Resolve 3D structure and confirm bond angles, as demonstrated for structurally related compounds like 3-benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide .
- FT-IR: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, acrylamide C=O at ~1650 cm⁻¹).
Q. What factors influence the stability and solubility of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol). The cyano group reduces hydrophilicity, requiring co-solvents like acetonitrile for aqueous solutions.
- Stability:
- pH Sensitivity: Avoid strongly acidic conditions (pH < 4) to prevent hydrolysis of the acrylamide bond.
- Temperature: Store at –20°C in inert atmospheres (N₂/Ar) to minimize thermal degradation.
- Counterions: Hydrochloride salts (e.g., as in benzo[d]thiazole derivatives) improve stability and solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified cyano, dimethylamino, or methyl groups. For example, replacing the cyano group with a sulfonyl moiety (as in menin inhibitors) can alter target binding .
- Assay Selection: Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based viability tests (e.g., MTT assays on cancer cell lines).
- Computational Modeling: Perform docking studies with targets like cysteine proteases or kinases to predict binding modes, referencing co-crystal structures of related acrylamides .
Q. What in vivo models are suitable for testing the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- Pharmacokinetics:
- Rodent Models: Administer intravenously/orally and measure plasma half-life using LC-MS/MS.
- Metabolite Tracking: Monitor urinary mercapturic acid derivatives (e.g., AAMA/GAMA analogs) as biomarkers .
- Toxicity:
- Neurotoxicity Screening: Assess motor function in zebrafish or rodent models, given acrylamide’s known neurotoxic effects .
- Genotoxicity: Conduct Ames tests or Comet assays to evaluate DNA damage.
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) for high sensitivity.
- Hemoglobin Adducts: Quantify covalent adducts (e.g., AAVal/GAVal analogs) via enzymatic digestion and LC-MS, leveraging methods for acrylamide biomonitoring .
- Calibration Standards: Prepare matrix-matched standards to account for ion suppression/enhancement.
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?
Methodological Answer:
- Dose-Response Analysis: Establish IC₅₀ curves across multiple cell lines (e.g., MV4-11 leukemia vs. bacterial strains) to identify selective activity .
- Target Validation: Use CRISPR knockout or siRNA silencing to confirm involvement of specific pathways (e.g., kinase signaling vs. membrane disruption).
- Assay Reproducibility: Cross-validate results in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. What strategies can elucidate interactions between this compound and its molecular targets (e.g., enzymes, receptors)?
Methodological Answer:
- Covalent Binding Studies: Utilize mass spectrometry to detect adduct formation, as seen with acrylamide-based covalent inhibitors like M-525 .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) for non-covalent interactions.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate modes of interaction (e.g., hydrophobic vs. hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
